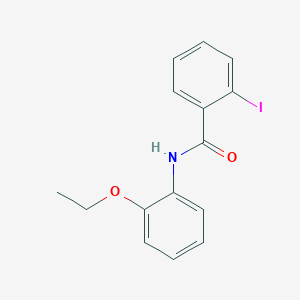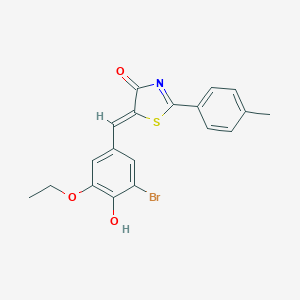
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a chemical compound that has attracted a significant amount of attention from the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one has been shown to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been studied for its potential use in the treatment of cancer, bacterial infections, and oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, bacterial cell division, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria, and protect cells from oxidative stress-induced damage. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is its ease of synthesis and relatively low cost. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one. One area of interest is its potential use in combination with other drugs or therapies to enhance their efficacy. Another direction is the exploration of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Further studies are also needed to optimize its synthesis and improve its solubility for use in various experiments.
In conclusion, (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a promising compound with potential applications in various research fields. Its ease of synthesis, low toxicity, and biological activities make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with p-tolylamine and Lawesson's reagent. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-3-24-15-9-12(8-14(20)17(15)22)10-16-18(23)21-19(25-16)13-6-4-11(2)5-7-13/h4-10,22H,3H2,1-2H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISRFUZCJJGB-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(acetylamino)benzylidene]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B447572.png)
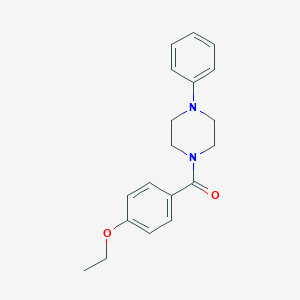
![9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B447575.png)
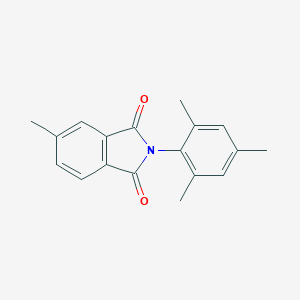
![5-(2-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B447579.png)


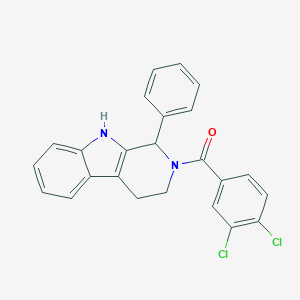
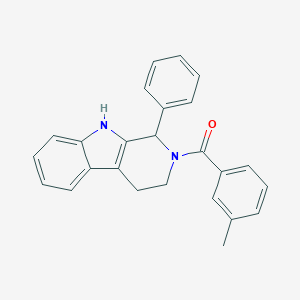
![1-[(4-Chloro-2-isopropyl-5-methylphenoxy)acetyl]piperidine](/img/structure/B447586.png)
![6-(4-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447588.png)
![Ethyl 4,5-dimethyl-2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B447590.png)
![1,3-dicyclohexyl-5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447593.png)
